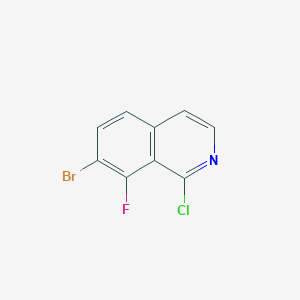

7-Bromo-1-chloro-8-fluoroisoquinoline

Description

Properties

Molecular Formula |

C9H4BrClFN |

|---|---|

Molecular Weight |

260.49 g/mol |

IUPAC Name |

7-bromo-1-chloro-8-fluoroisoquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-1-5-3-4-13-9(11)7(5)8(6)12/h1-4H |

InChI Key |

FTCPQJCAVRROIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Bromo-1-chloro-8-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 6-bromo-1-hydroxyisoquinoline, selective fluorination can be performed using reagents like Selectfluor® in acetonitrile to yield the desired product . Industrial production methods often involve similar halogenation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes both nucleophilic and electrophilic substitutions, leveraging the electronic effects of its halogen substituents.

Nucleophilic Aromatic Substitution (SNAr)

-

Chlorine Replacement : The chlorine atom at position 1 is highly reactive toward nucleophiles due to electron withdrawal by adjacent fluorine.

Electrophilic Substitution

-

Bromine Reactivity : Bromine at position 7 participates in Suzuki-Miyaura cross-coupling reactions.

-

Example: Reaction with phenylboronic acid under Pd(PPh) catalysis forms 7-aryl derivatives.

-

Conditions: DME/HO, 90°C, 12 hours.

-

Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling C–C bond formation.

Oxidation

-

The isoquinoline ring undergoes oxidation with KMnO or CrO to form oxo derivatives (e.g., 7-bromo-1-chloro-8-fluoroisoquinoline-3-oxide).

-

Conditions : Acetic acid, 60°C, 6 hours.

Reduction

-

Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to tetrahydroisoquinoline derivatives, retaining halogen substituents.

Mechanistic Insights

-

Halogen Effects :

-

Steric Considerations : The 8-fluorine sterically hinders substitution at position 7, directing reactivity to positions 1 and 3.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, releasing HBr and HCl.

-

Solubility : Sparingly soluble in water; highly soluble in DMF, DMSO, and THF.

Scientific Research Applications

7-Bromo-1-chloro-8-fluoroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-8-fluoroisoquinoline largely depends on its derivatives and the specific biological targets they interact with. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 7-Bromo-1-chloro-8-fluoroisoquinoline with analogous halogenated isoquinolines and quinolines, based on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents: The trifecta of Br, Cl, and F in 7-Bromo-1-chloro-8-fluoroisoquinoline creates a strongly electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In contrast, 5-Bromo-8-methylisoquinoline (methyl group at position 8) exhibits reduced reactivity due to steric shielding.

- Methoxy vs. Halogen: 8-Bromo-7-fluoro-2-methoxyquinoline () demonstrates improved solubility in polar solvents compared to the target compound, owing to the electron-donating methoxy group.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-bromo-1-chloro-8-fluoroisoquinoline with high purity?

- Methodology : Optimize halogenation and fluorination steps using regioselective aromatic substitution. Monitor reaction progress via TLC and HPLC, and confirm purity (>95%) using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Use inert atmospheres (e.g., N₂) to prevent degradation of halogenated intermediates .

- Experimental Design : Include control experiments to assess side reactions (e.g., dehalogenation or ring-opening). Provide detailed synthetic protocols in the main manuscript for reproducibility, with extended characterization data in supplementary materials .

Q. How can researchers distinguish between isoquinoline derivatives with similar substitution patterns (e.g., 7-bromo vs. 8-bromo isomers)?

- Methodology : Use X-ray crystallography or NOESY NMR to confirm regiochemistry. Compare experimental ¹⁹F NMR chemical shifts with DFT-calculated values to resolve positional ambiguity. Cross-validate with IR spectroscopy (C-F stretching frequencies ~1200–1100 cm⁻¹) .

- Data Interpretation : Tabulate spectroscopic benchmarks for common substituents (e.g., fluorine’s deshielding effect in ¹³C NMR) to minimize misassignment .

Advanced Research Questions

Q. How can contradictory data on the stability of 7-bromo-1-chloro-8-fluoroisoquinoline in polar solvents be resolved?

- Contradiction Analysis : Replicate stability studies under varying conditions (e.g., pH, temperature, solvent polarity). Use accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS to track decomposition pathways. Compare findings with structurally analogous compounds (e.g., 8-fluoroquinolines) to identify substituent-specific reactivity .

- Methodological Rigor : Apply time-series ANOVA to quantify degradation rates and identify outliers. Publish raw datasets to enable meta-analyses .

Q. What strategies mitigate halogen scrambling during cross-coupling reactions involving this compound?

- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to suppress undesired C-Br/C-Cl cleavage. Use ²⁰ NMR to monitor reaction intermediates in situ .

- Data Validation : Compare coupling efficiency with/without directing groups (e.g., pyridine auxiliaries) to confirm mechanistic pathways .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Conduct kinetic studies (UV-Vis or stopped-flow spectroscopy) under controlled temperatures. Compare activation energies with DFT-computed transition states. Use Hammett plots to correlate substituent effects (σₚ values) with reaction rates .

- Advanced Analysis : Employ isotopic labeling (¹⁸F) to track fluorine’s role in stabilizing negative charge during SNAr .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies in reported spectroscopic data for halogenated isoquinolines?

- Contradiction Resolution : Compile a centralized database of ¹H/¹³C NMR shifts under standardized conditions (e.g., CDCl₃, 400 MHz). Use multivariate analysis to identify outliers caused by solvent impurities or calibration errors .

- Collaborative Approach : Share raw spectral files via open-access platforms (e.g., Zenodo) for peer validation .

Q. What are the limitations of using 7-bromo-1-chloro-8-fluoroisoquinoline as a building block in multi-step syntheses?

- Methodological Critique : Document competing reactions (e.g., C-F bond activation under strong bases) and steric hindrance from the 1-chloro substituent. Propose protective group strategies (e.g., silyl ethers for hydroxylation steps) .

- Case Study : Compare yields in Suzuki-Miyaura couplings with/without prior dehalogenation to isolate steric vs. electronic effects .

Ethical and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound’s synthetic yield?

- Best Practices : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to optimize critical parameters (e.g., stoichiometry, reaction time). Use statistical process control (SPC) charts to monitor consistency .

- Transparency : Publish negative results (e.g., failed recrystallization attempts) to guide troubleshooting .

Q. What safety protocols are essential when handling 7-bromo-1-chloro-8-fluoroisoquinoline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.